IL-1R Antagonist

Descripción general

Descripción

El antagonista del receptor de interleucina-1 (Antagonista del receptor de IL-1) es un inhibidor natural de las citoquinas proinflamatorias interleucina-1 alfa e interleucina-1 beta. Compite con estas citoquinas por la unión al receptor de interleucina-1, evitando así sus efectos proinflamatorios. Este compuesto juega un papel crucial en la regulación de las respuestas inmunitarias y ha sido ampliamente estudiado por su potencial terapéutico en diversas enfermedades inflamatorias y autoinmunitarias .

Mecanismo De Acción

El antagonista del receptor de interleucina-1 ejerce sus efectos al unirse competitivamente al receptor de interleucina-1, bloqueando así la unión de la interleucina-1 alfa y la interleucina-1 beta. Esto evita la activación de las vías de señalización aguas abajo que conducen a la inflamación. El antagonista se dirige específicamente al receptor de interleucina-1 tipo 1, que se expresa en diversas células inmunitarias y no inmunitarias .

Análisis Bioquímico

Biochemical Properties

IL-1R Antagonist interacts with several biomolecules, including the Interleukin-1 Receptor Type I (IL-1RI) and the Myeloid Differentiation Primary Response Gene 88 (MyD88) . It acts as a competitive inhibitor, binding to IL-1RI, thus preventing the interaction of IL-1 with its receptor . This interaction inhibits the inflammatory response typically triggered by IL-1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in controlling inflammatory responses in human and mouse skin . It also suppresses IL-1β-induced catabolism in cartilage-synovium co-culture .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to IL-1RI, preventing the formation of a signaling complex with IL-1 . This action inhibits the downstream signaling cascade, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can suppress IL-1α-induced catabolism in cartilage-synovium co-culture . It also shows long-term effects on cellular function, such as enhanced suppression of glycosaminoglycan and collagen loss, nitric oxide synthesis, and rescue of chondrocyte metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound can significantly suppress IL-1α-induced catabolism in cartilage-synovium co-culture, and these effects are enhanced with increased dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as IRAK and MyD88, which are part of the IL-1 signaling pathway . It also affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to be secreted by various cell types, including monocytes, macrophages, and neutrophils . The distribution of this compound is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is primarily located within the cytoplasmic compartment of the cell . This subcellular localization affects its activity and function, as it allows the this compound to effectively compete with IL-1 for binding to the IL-1 receptor, thereby inhibiting IL-1 signaling .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del antagonista del receptor de interleucina-1 implica tecnología de ADN recombinante. El gen que codifica el antagonista se inserta en un vector de expresión adecuado, que luego se introduce en una célula huésped, como Escherichia coli o células de ovario de hámster chino. Las células huésped se cultivan en condiciones específicas para producir la proteína, que luego se purifica mediante técnicas como la cromatografía de afinidad .

Métodos de producción industrial

La producción industrial del antagonista del receptor de interleucina-1 sigue un enfoque similar pero a mayor escala. El proceso implica optimizar el sistema de expresión, escalar el proceso de fermentación y emplear métodos de purificación avanzados para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El antagonista del receptor de interleucina-1 principalmente experimenta interacciones proteína-proteína en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Se une al receptor de interleucina-1, impidiendo la unión de la interleucina-1 alfa y la interleucina-1 beta .

Reactivos y condiciones comunes

La producción del antagonista del receptor de interleucina-1 implica el uso de reactivos como medios de cultivo para cultivar células huésped, tampones para la extracción de proteínas y resinas de afinidad para la purificación .

Principales productos formados

El principal producto formado es la proteína antagonista del receptor de interleucina-1 purificada, que se utiliza para aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

El antagonista del receptor de interleucina-1 tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos similares

Canakinumab: Un anticuerpo monoclonal que se dirige a la interleucina-1 beta y se utiliza para tratar síndromes de fiebre periódica.

Singularidad

El antagonista del receptor de interleucina-1 es único en su capacidad de inhibir tanto la interleucina-1 alfa como la interleucina-1 beta al competir por el mismo receptor. Este amplio efecto inhibidor lo convierte en un valioso agente terapéutico para una amplia gama de enfermedades inflamatorias y autoinmunitarias .

Propiedades

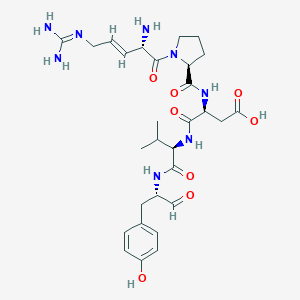

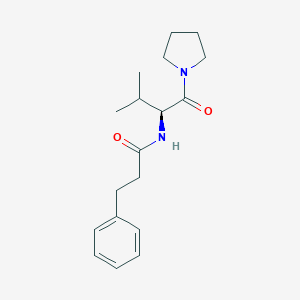

IUPAC Name |

N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZSWUUAFHBCGE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

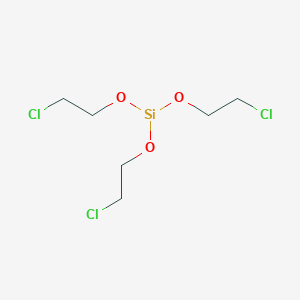

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

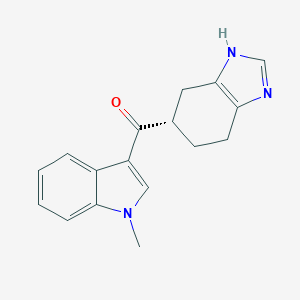

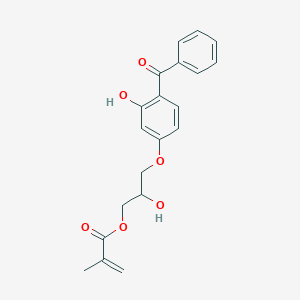

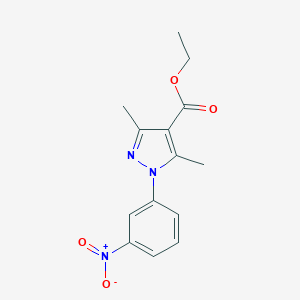

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of an IL-1R antagonist?

A1: IL-1R antagonists are competitive inhibitors that bind to the interleukin-1 receptor type 1 (IL-1R1), preventing the binding of IL-1α and IL-1β. [, , , ] This blockade of IL-1 signaling disrupts the downstream inflammatory cascade, ultimately reducing the production of pro-inflammatory cytokines, chemokines, and other mediators. [, , , , , , , , , , , , ]

Q2: What cell types are most affected by this compound treatment?

A2: Research suggests that IL-1R antagonists exert their effects on a variety of immune cells, including T cells, B cells, macrophages, dendritic cells, and neutrophils. [, , , , , , , , , ] Furthermore, they can modulate the function of non-immune cells like synoviocytes and epithelial cells, particularly in the context of inflammation. [, , , ]

Q3: How does this compound treatment affect T helper cell responses?

A3: this compound treatment has been shown to modulate the balance between Th17 and regulatory T cells (Tregs). Studies indicate that blocking IL-1 signaling can suppress Th17 cell differentiation and function, while promoting the induction and stability of Tregs. [, , , ] This shift in T cell balance contributes to the overall anti-inflammatory effects of IL-1R antagonists.

Q4: Can IL-1R antagonists influence myeloid-derived suppressor cell (MDSC) activity?

A4: Yes, research indicates that IL-1R antagonists can limit the accumulation and suppressive activity of MDSCs, particularly in the tumor microenvironment. [, ] This effect is thought to be mediated, at least in part, by reducing the inflammatory signals that drive MDSC expansion and activation.

Q5: Does blocking IL-1 signaling with an this compound always lead to beneficial outcomes?

A5: While IL-1R antagonists demonstrate therapeutic potential in various inflammatory conditions, their use can also present challenges. For instance, IL-1 signaling plays a crucial role in host defense against infections. [, , ] Consequently, blocking IL-1R could potentially increase the risk of infection. [, ]

Q6: What is the molecular formula and weight of a commonly used this compound, Anakinra?

A6: Anakinra, the recombinant, non-glycosylated form of the naturally occurring human interleukin-1 receptor antagonist protein, has a molecular weight of approximately 17 kDa. Detailed structural information, including molecular formula and spectroscopic data, can be found in the manufacturer's documentation and relevant pharmaceutical databases. [Please consult reputable sources like PubChem, DrugBank, etc. for this specific information.]

Q7: Are there strategies to improve the stability and bioavailability of IL-1R antagonists?

A7: Researchers are actively exploring various strategies to enhance the stability and bioavailability of IL-1R antagonists. These include developing novel formulations like chimeric IL-1Ra proteins [], exploring alternative delivery routes [], and optimizing existing formulations to improve pharmacokinetic properties.

Q8: What experimental models have been used to investigate the efficacy of IL-1R antagonists?

A8: A wide range of in vitro and in vivo models have been employed to study the efficacy of IL-1R antagonists. These include:* Cell-based assays: Examining the effects of IL-1R antagonists on cytokine production, cell signaling, and gene expression in various cell types, including macrophages, dendritic cells, T cells, and epithelial cells. [, , , , , , , , , , ]* Animal models: Assessing the therapeutic potential of IL-1R antagonists in preclinical models of inflammatory diseases such as arthritis, colitis, and experimental autoimmune encephalomyelitis (EAE), as well as in models of cancer. [, , , , , , , , ]* Clinical trials: Evaluating the safety and efficacy of IL-1R antagonists in human patients with various inflammatory and autoimmune diseases. [, ]

Q9: What are some areas of ongoing research and potential future directions for IL-1R antagonists?

A9: The field of this compound research continues to evolve, with ongoing efforts focusing on several key areas:

- Understanding resistance mechanisms: Identifying factors that contribute to the development of resistance to this compound therapy and exploring strategies to overcome resistance. [, ]

- Developing novel IL-1R antagonists: Designing and synthesizing new IL-1R antagonists with improved potency, selectivity, pharmacokinetic properties, and safety profiles. [, ]

- Exploring combination therapies: Investigating the therapeutic potential of IL-1R antagonists in combination with other anti-inflammatory or immunomodulatory agents to enhance efficacy and minimize adverse effects. [, ]

- Identifying biomarkers of response: Discovering and validating biomarkers that can predict treatment response, monitor disease activity, and identify patients who are most likely to benefit from this compound therapy. []

- Expanding therapeutic applications: Evaluating the potential of IL-1R antagonists for the treatment of a wider range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)